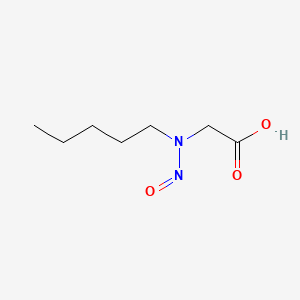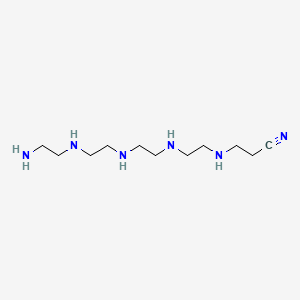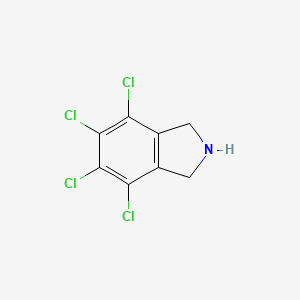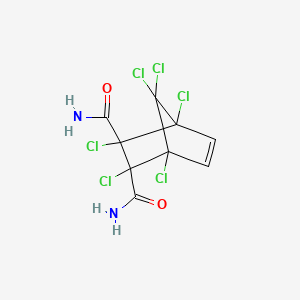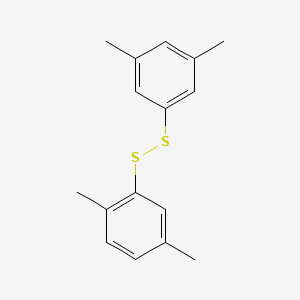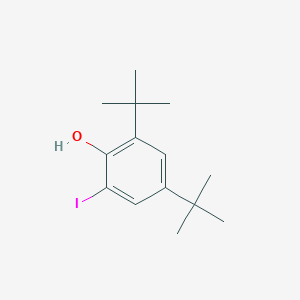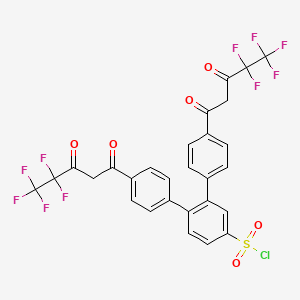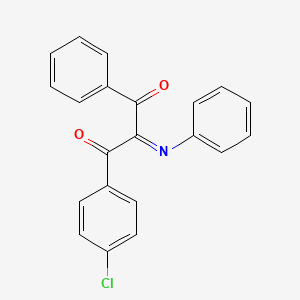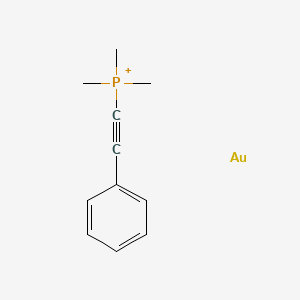
Gold;trimethyl(2-phenylethynyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold;trimethyl(2-phenylethynyl)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a gold atom bonded to a trimethylphosphine group and a 2-phenylethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gold;trimethyl(2-phenylethynyl)phosphanium typically involves the reaction of a gold precursor with trimethylphosphine and 2-phenylethynyl reagents. One common method involves the use of gold chloride (AuCl) as the gold precursor, which reacts with trimethylphosphine (PMe3) and phenylacetylene (C6H5C≡CH) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Gold;trimethyl(2-phenylethynyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(III) complexes back to gold(I) or gold(0) states.
Substitution: The trimethylphosphine or 2-phenylethynyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species. Substitution reactions can result in the formation of new organophosphorus compounds with different ligands.
科学研究应用
Gold;trimethyl(2-phenylethynyl)phosphanium has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: It can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study biological processes involving gold interactions with biomolecules.
作用机制
The mechanism of action of gold;trimethyl(2-phenylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold atom can form coordination bonds with various ligands, altering the electronic properties of the compound and enabling it to participate in catalytic cycles. In medicinal applications, the compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
相似化合物的比较
Similar Compounds
Gold;trimethylphosphine: Similar in structure but lacks the 2-phenylethynyl group.
Gold;triphenylphosphine: Contains a triphenylphosphine ligand instead of trimethylphosphine.
Gold;ethynylphosphine: Contains an ethynyl group but lacks the phenyl substitution.
Uniqueness
Gold;trimethyl(2-phenylethynyl)phosphanium is unique due to the presence of both the trimethylphosphine and 2-phenylethynyl groups, which confer distinct electronic and steric properties
属性
CAS 编号 |
89989-62-8 |
|---|---|
分子式 |
C11H14AuP+ |
分子量 |
374.17 g/mol |
IUPAC 名称 |
gold;trimethyl(2-phenylethynyl)phosphanium |
InChI |
InChI=1S/C11H14P.Au/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,1-3H3;/q+1; |
InChI 键 |
KEVOGPYRNQRBSG-UHFFFAOYSA-N |
规范 SMILES |
C[P+](C)(C)C#CC1=CC=CC=C1.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


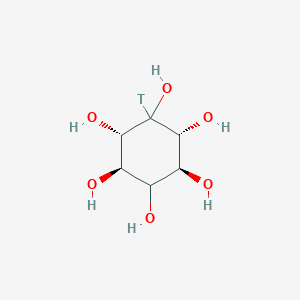
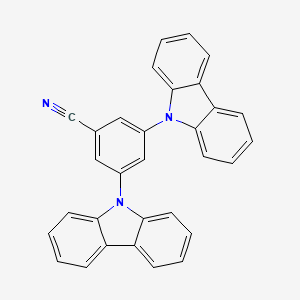

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
